molecular formula C17H24N4 B5081711 N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine

N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine

Cat. No.: B5081711
M. Wt: 284.4 g/mol
InChI Key: BUHYCSJMOHZZPF-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes two pyridine rings connected by a diethylamino group and a methylamino group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloromethyl-6-methylpyridine with diethylamine under basic conditions to form the intermediate N,N-diethyl-6-methylpyridin-2-amine. This intermediate is then reacted with 2-chloromethylpyridine in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or methylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its ability to interact with nucleophilic sites in biological molecules can lead to the inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-methylpyridin-2-amine
  • N,N-diethyl-6-methylpyridin-2-amine
  • N,N-diethyl-2-pyridylamine

Uniqueness

N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine is unique due to the presence of both diethylamino and methylamino groups, which confer distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets, making it valuable in various scientific applications.

Properties

IUPAC Name

N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4/c1-4-21(5-2)17-15(9-7-11-19-17)12-18-13-16-10-6-8-14(3)20-16/h6-11,18H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHYCSJMOHZZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNCC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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